3-(2-Chloroethyl)-1,2,4,5-tetramethylbenzene
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Overview
Description
3-(2-Chloroethyl)-1,2,4,5-tetramethylbenzene is an organic compound characterized by a benzene ring substituted with four methyl groups and a 2-chloroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloroethyl)-1,2,4,5-tetramethylbenzene typically involves the alkylation of 1,2,4,5-tetramethylbenzene with 2-chloroethanol under acidic conditions. The reaction is carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, which facilitates the formation of the desired product through an electrophilic aromatic substitution mechanism .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization may be employed to isolate the compound from reaction by-products .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloroethyl)-1,2,4,5-tetramethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The methyl groups on the benzene ring can be oxidized to form carboxylic acids or aldehydes under strong oxidizing conditions.
Reduction Reactions: The chloroethyl group can be reduced to an ethyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic media are employed.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of ethyl-substituted benzene derivatives.
Scientific Research Applications
3-(2-Chloroethyl)-1,2,4,5-tetramethylbenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Chloroethyl)-1,2,4,5-tetramethylbenzene involves its interaction with cellular components, leading to various biological effects. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, such as DNA and proteins, potentially disrupting their normal function . This alkylation mechanism is similar to that of other alkylating agents used in chemotherapy .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2-(2-chloroethyl)benzene: Similar structure but lacks the additional methyl groups, resulting in different chemical properties and reactivity.
2-Chloroethylbenzene: Lacks the methyl groups, leading to different physical and chemical properties.
1,2,4,5-Tetramethylbenzene: Lacks the chloroethyl group, resulting in different reactivity and applications.
Uniqueness
3-(2-Chloroethyl)-1,2,4,5-tetramethylbenzene is unique due to the presence of both the chloroethyl and multiple methyl groups, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
7383-68-8 |
---|---|
Molecular Formula |
C12H17Cl |
Molecular Weight |
196.71 g/mol |
IUPAC Name |
3-(2-chloroethyl)-1,2,4,5-tetramethylbenzene |
InChI |
InChI=1S/C12H17Cl/c1-8-7-9(2)11(4)12(5-6-13)10(8)3/h7H,5-6H2,1-4H3 |
InChI Key |
LDSZVLDRUGEROB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)CCCl)C)C |
Origin of Product |
United States |
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